(1R,3R)-3-fluorocyclopentan-1-amine hydrochloride
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Overview
Description
(1R,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10FN•HCl It is a fluorinated amine derivative of cyclopentane, characterized by the presence of a fluorine atom at the 3-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of cyclopentane derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the cyclopentane ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: Introduction of the amine group at the 1-position. This step may involve the use of amine sources like ammonia or primary amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-fluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
(1R,3R)-3-fluorocyclopentan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3R)-3-fluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-aminocyclopentan-1-ol hydrochloride
- (1R,3R)-3-chlorocyclopentan-1-amine hydrochloride
- (1R,3R)-3-bromocyclopentan-1-amine hydrochloride
Uniqueness
(1R,3R)-3-fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated analogs.
Properties
CAS No. |
2567489-50-1 |
---|---|
Molecular Formula |
C5H11ClFN |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
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